REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][S:5][CH2:6][C:7]1[N:8]=[C:9]([N:12]=[C:13]([NH2:15])[NH2:14])[S:10][CH:11]=1)#[N:2].Cl.[CH2:17]=[O:18]>>[NH2:15][C:13](=[N:12][C:9]1[S:10][CH:11]=[C:7]([CH2:6][S:5][CH2:4][CH2:3][C:1](=[NH:2])[O:18][CH3:17])[N:8]=1)[NH2:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCSCC=1N=C(SC1)N=C(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(N)=NC=1SC=C(N1)CSCCC(OC)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |